![molecular formula C16H13F2N5O B2684276 3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034508-16-0](/img/structure/B2684276.png)
3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide, also known as PFI-3, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be used in cancer therapy in the future.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Researchers have developed methodologies for synthesizing various heterocyclic compounds, which are crucial in pharmaceutical development. For example, experiments on the functionalization reactions of certain heterocyclic acids and acid chlorides with aminopyridines have shown the possibility to obtain diverse structural motifs, important for drug design (İ. Yıldırım, F. Kandemirli, E. Demir, 2005). Similarly, the use of thiosemicarbazide derivatives as building blocks has facilitated the synthesis of target heterocyclic compounds with antimicrobial assessment (W. Elmagd, M. Hemdan, S. S. Samy, A. S. Youssef, 2017).
Functionalized Derivatives and Molecular Interactions
The synthesis of substituted imidazo[1,5-a]pyrazines through mono-, di-, and directed remote metalation strategies has been explored, yielding functionalized derivatives that could be pivotal for the development of new therapeutic agents (J. Board, Jian-Xin Wang, A. Crew, Meizhong Jin, K. Foreman, M. Mulvihill, V. Snieckus, 2009). This showcases the potential for creating novel compounds with specific biological activities.
Antiviral and Antitumor Applications
Some studies have focused on the antiviral and antitumor potential of heterocyclic compounds. For instance, new routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles have been found to show remarkable anti-avian influenza virus activity (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020). Additionally, certain pyrazole carboxamide derivatives have been identified for their nematocidal activity against M. incognita, indicating potential applications in agrochemicals (Wen Zhao, Jiahua Xing, T. Xu, Wei-Li Peng, Xing-Hai Liu, 2017).
Supramolecular Chemistry and Molecular Solids
Research into the formation of novel crystals with N-containing heterocycles through hydrogen bonds and weak intermolecular interactions has implications for materials science and drug formulation (Lei Wang, Yanjing Hu, Wenqiang Wang, Faqian Liu, K. Huang, 2014). This area explores the structural basis for the development of new materials and molecular assemblies.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-2-1-11(9-13(12)18)16(24)22-6-8-23-7-5-21-15(23)14-10-19-3-4-20-14/h1-5,7,9-10H,6,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVROCCNRXHHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.